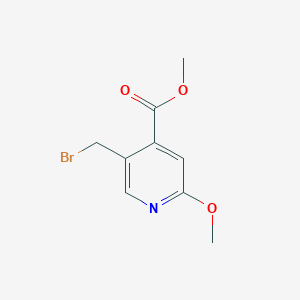
Methyl 5-(bromomethyl)-2-methoxyisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(bromomethyl)-2-methoxyisonicotinate is an organic compound that belongs to the class of isonicotinates. This compound is characterized by the presence of a bromomethyl group attached to the 5th position of the isonicotinate ring and a methoxy group at the 2nd position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(bromomethyl)-2-methoxyisonicotinate typically involves the bromination of methyl 2-methoxyisonicotinate. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(bromomethyl)-2-methoxyisonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols and amines.
Applications De Recherche Scientifique
Methyl 5-(bromomethyl)-2-methoxyisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 5-(bromomethyl)-2-methoxyisonicotinate involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new bonds and synthesize complex molecules. The methoxy group can undergo oxidation or reduction, further expanding the compound’s reactivity and applications .
Comparaison Avec Des Composés Similaires
Methyl 5-(bromomethyl)-2-methoxyisonicotinate can be compared with other similar compounds such as:
Methyl 5-bromo-2-methylbenzoate: Similar in structure but lacks the methoxy group, making it less reactive in certain oxidation reactions.
Methyl 2-bromo-5-methoxybenzoate: Similar in structure but the bromine and methoxy groups are positioned differently, affecting its reactivity and applications.
Methyl 5-(chloromethyl)-2-methoxyisonicotinate: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H10BrNO3 |
|---|---|
Poids moléculaire |
260.08 g/mol |
Nom IUPAC |
methyl 5-(bromomethyl)-2-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-13-8-3-7(9(12)14-2)6(4-10)5-11-8/h3,5H,4H2,1-2H3 |
Clé InChI |
NUCYFPXFSGPOHP-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C(=C1)C(=O)OC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


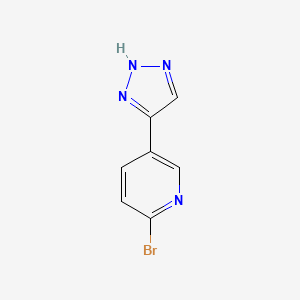
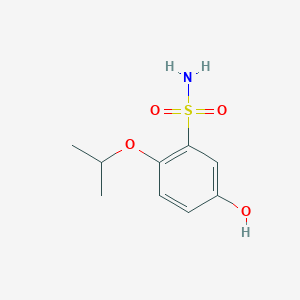
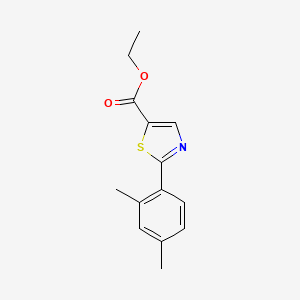
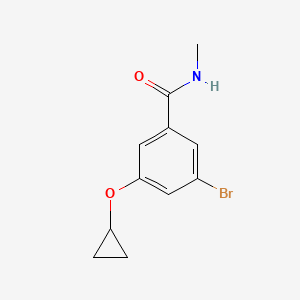
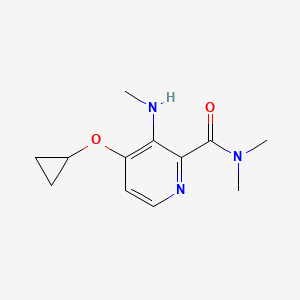

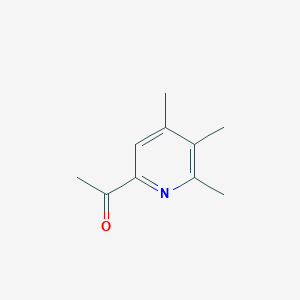
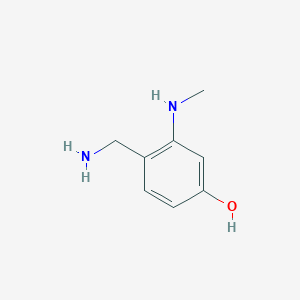
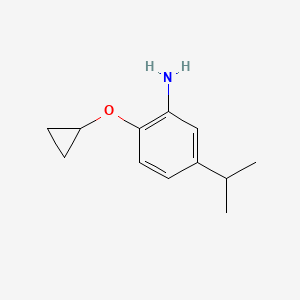
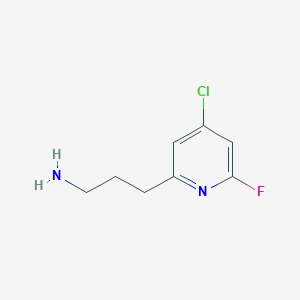
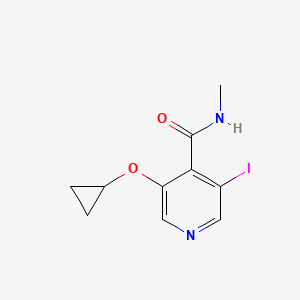


![1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone](/img/structure/B14845828.png)
